[(4-Bromo-3-ethoxyphenyl)sulfonyl](4-ethylphenyl)amine
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Overview
Description
(4-Bromo-3-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a bromo and ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-ethoxyphenyl)sulfonylamine typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethanol and a suitable catalyst.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-ethoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or sulfides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can yield biaryl compounds.
Scientific Research Applications
(4-Bromo-3-ethoxyphenyl)sulfonylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of (4-Bromo-3-ethoxyphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophile, while the amine group can act as a nucleophile, facilitating various biochemical reactions.
Comparison with Similar Compounds
(4-Bromo-3-ethoxyphenyl)sulfonylamine can be compared with similar compounds such as:
- (4-Bromo-3-ethoxyphenyl)sulfonylamine
- (4-Bromo-3-ethoxyphenyl)sulfonyl
- (4-Bromo-3-ethoxyphenyl)sulfonyl
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. (4-Bromo-3-ethoxyphenyl)sulfonylamine is unique due to its specific combination of substituents, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C16H18BrNO3S |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
4-bromo-3-ethoxy-N-(4-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-12-5-7-13(8-6-12)18-22(19,20)14-9-10-15(17)16(11-14)21-4-2/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
VATYHLBUSZWABB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)OCC |
Origin of Product |
United States |
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